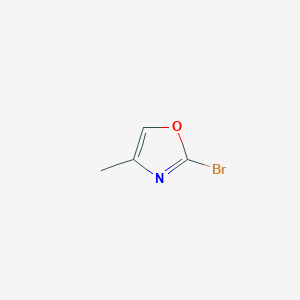

2-Bromo-4-methyloxazole

描述

Significance of Halogenated Oxazoles as Synthons in Organic Synthesis

In organic synthesis, synthons are conceptual fragments of a molecule used to assist in the planning of a synthesis. Halogenated oxazoles, including 2-bromo-4-methyloxazole, are particularly significant synthons due to the unique reactivity conferred by the halogen atom. The bromine atom on the oxazole (B20620) ring is a good leaving group and activates the molecule for various chemical transformations. cymitquimica.commdpi.com

The primary significance of these compounds lies in their utility in forming new carbon-carbon and carbon-heteroatom bonds. The electrophilic character of the carbon atom attached to the bromine makes it susceptible to nucleophilic substitution reactions, where the bromine is replaced by other functional groups. cymitquimica.comnih.gov This allows for the synthetic elaboration and diversification of the oxazole scaffold. nih.gov

Furthermore, halogenated oxazoles are crucial substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sci-hub.sewiley.com These reactions are powerful tools for creating complex molecular architectures by coupling the bromooxazole with various partners like boronic acids. wiley.com The oxazole core itself is a privileged structure found in numerous biologically active natural products and pharmaceutical agents, making the synthetic routes to functionalized oxazoles highly valuable. organic-chemistry.orgmdpi.comresearchgate.netrsc.org

Research Landscape and Thematic Areas for this compound Studies

The research landscape for this compound primarily revolves around its application as a versatile building block in organic synthesis. cymitquimica.com Key thematic areas include:

Synthesis of Novel Heterocycles: A major focus is on developing efficient and regioselective methods to synthesize this compound and its derivatives. sci-hub.se Research has demonstrated that direct, regiocontrolled lithiation of a substituted oxazole followed by reaction with an electrophilic bromine source is a highly effective strategy, allowing for multi-gram scale production. sci-hub.seresearchgate.net

Cross-Coupling Reactions: There is significant interest in utilizing this compound as a key component in metal-catalyzed cross-coupling reactions. sci-hub.se The Suzuki-Miyaura coupling, in particular, has been successfully applied to demonstrate the compound's utility in creating more complex, substituted oxazole structures under parallel synthesis conditions. sci-hub.sewiley.com

Medicinal and Agrochemical Chemistry: The compound serves as an important intermediate in the synthesis of potential pharmaceuticals and agrochemicals. cymitquimica.com The oxazole motif is a core component of many bioactive molecules, and the ability to functionalize it via the bromo-substituent allows chemists to generate libraries of new compounds for biological screening. researchgate.netrsc.orgresearchgate.net

Overview of Recent Scholarly Contributions to Bromooxazole Chemistry

Recent scholarly work has significantly advanced the synthesis and application of bromooxazoles. A key contribution has been the development of an efficient and scalable synthetic strategy for a series of bromooxazoles, including this compound. sci-hub.se This method involves the direct lithiation of 4-substituted oxazoles with n-butyllithium (n-BuLi), followed by regioselective bromination using 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This approach has proven effective for various alkyl-substituted derivatives, which were previously underrepresented in scientific literature. sci-hub.se

The utility of these synthesized bromooxazole building blocks has been demonstrated through their successful application in Suzuki-Miyaura cross-coupling reactions. sci-hub.se This highlights their potential for parallel synthesis, a method used to rapidly create a large number of related compounds. sci-hub.seresearchgate.net For instance, the synthesis of various 4-substituted 2-bromooxazoles has been reported with good to excellent yields. sci-hub.se

| R Group | Product | Yield (%) | Physical State |

| Methyl | This compound | 61% | Brownish liquid |

| Ethyl | 2-Bromo-4-ethyloxazole | 98% | Yellowish oil |

| tert-Butyl | 2-Bromo-4-(tert-butyl)oxazole | 48% | Colorless liquid |

Data sourced from a study on the regiocontrolled synthesis of bromooxazole building blocks. sci-hub.se

This research provides a robust and scalable method for accessing a range of 2-bromooxazole (B165757) derivatives, thereby expanding the synthetic chemist's toolbox for creating novel and potentially bioactive molecules. sci-hub.se

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXOBCNNSFZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677313 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-11-6 | |

| Record name | 2-Bromo-4-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methyloxazole

Electrophilic Reactivity Enhancement by Bromine Substitution

The substitution of a bromine atom at the C2 position of the 4-methyloxazole (B41796) ring significantly enhances the electrophilic character of this carbon. The oxazole (B20620) ring itself features an electron-deficient C2 position due to the inductive effects of the adjacent, highly electronegative oxygen and nitrogen atoms. The addition of a bromine atom, which is also strongly electronegative, further withdraws electron density from the C2 carbon through a potent inductive effect (-I).

This polarization of the carbon-bromine bond creates a substantial partial positive charge (δ+) on the C2 carbon, making it a prime target for attack by nucleophiles. savemyexams.com While halogens can also exert a positive mesomeric effect (+M) by donating lone-pair electrons, the inductive withdrawal typically dominates for halogens in such heterocyclic systems. The increased electrophilicity of the C2 carbon is a critical factor that facilitates many of the reactions discussed below, particularly nucleophilic substitution and the oxidative addition step in palladium-catalyzed coupling cycles. nih.govnih.gov Molecular electrostatic potential (MEP) analyses of similar halo-substituted organic molecules confirm that such regions are highly susceptible to nucleophilic attack. nih.gov

Nucleophilic Substitution Reactions of the Bromine Atom

The enhanced electrophilicity of the C2 carbon, combined with the fact that bromide is an excellent leaving group, makes 2-Bromo-4-methyloxazole a versatile substrate for nucleophilic substitution reactions. ksu.edu.sa These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks the electron-deficient carbon, leading to the displacement of the bromide ion.

This compound is expected to react with various primary and secondary amines to yield 2-amino-4-methyloxazole (B1268135) derivatives. These reactions typically require heat and may be conducted in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The nucleophilic nitrogen atom of the amine attacks the C2 carbon of the oxazole ring, displacing the bromide. researchgate.net While specific studies on this compound are not prevalent, the reaction of other 2-bromo-heterocycles with amines is a well-established transformation in heterocyclic chemistry. researchgate.netclockss.org

Table 1: Representative Nucleophilic Substitution with an Amine

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Diethylamine | 2-(Diethylamino)-4-methyloxazole | Nucleophilic Aromatic Substitution |

Reactions with strong nucleophiles such as alkoxides (RO⁻) and thiolates (RS⁻) provide pathways to 2-alkoxy- and 2-alkylthio-4-methyloxazoles, respectively. These reactions are generally carried out by treating the bromo-oxazole with a sodium or potassium salt of the desired alcohol or thiol in a suitable polar aprotic solvent. The high nucleophilicity of these reagents allows for efficient displacement of the bromide leaving group. savemyexams.comrsc.org

Table 2: Representative Reactions with Alkoxide and Thiolate Nucleophiles

| Nucleophile | Reagent Example | Product Example |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-methyloxazole |

| Thiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | 2-(Ethylthio)-4-methyloxazole |

The displacement of the bromine atom can also be achieved using other carbon-based and inorganic nucleophiles. The reaction with potassium or sodium cyanide, for instance, introduces a nitrile group at the C2 position, yielding 4-methyloxazole-2-carbonitrile. savemyexams.com This transformation is synthetically valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.com The reactivity of the C-Br bond allows for its participation in catalytic cycles involving palladium complexes. nih.gov

The Suzuki-Miyaura coupling is one of the most powerful and widely used palladium-catalyzed reactions for forming C(sp²)–C(sp²) bonds. libretexts.orgnih.gov This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comillinois.edu

For this compound, the Suzuki-Miyaura reaction provides an efficient route to 2-aryl- or 2-vinyl-4-methyloxazoles. The catalytic cycle is generally understood to involve three key steps: nih.govmdpi.com

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, inserting into the carbon-bromine bond to form a palladium(II) intermediate. nih.gov

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. mdpi.com

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for different substrates. nih.gov Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govyonedalabs.com

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

| Feature | Description |

| Aryl Halide | This compound |

| Organoboron Reagent | Phenylboronic acid |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Toluene/Water or Dioxane/Water |

| Product | 4-Methyl-2-phenyloxazole |

Other Transition Metal-Mediated Coupling Reactions

Beyond the well-established Suzuki-Miyaura coupling, this compound is a versatile substrate for a variety of other transition metal-mediated cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. These reactions, including the Stille, Sonogashira, and Heck couplings, significantly expand the synthetic utility of the this compound scaffold.

The Stille coupling reaction, which pairs the bromo-oxazole with an organotin reagent, offers a reliable method for creating carbon-carbon bonds. thieme-connect.dewikipedia.orgorganic-chemistry.org This reaction is particularly valued for its tolerance of a wide array of functional groups and the stability of the organostannane coupling partners. thieme-connect.de The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

The Sonogashira coupling provides a powerful means of introducing alkyne moieties onto the oxazole ring. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst to facilitate the coupling of the terminal alkyne with the aryl bromide. researchgate.netrsc.orgorganic-chemistry.org The reaction conditions are generally mild, making it suitable for complex molecule synthesis. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

The Heck reaction facilitates the arylation of alkenes, offering a method to form substituted olefins from this compound. nih.govwhiterose.ac.uk This palladium-catalyzed reaction involves the coupling of the aryl halide with an alkene in the presence of a base. whiterose.ac.uk A key feature of the Heck reaction is its ability to form new carbon-carbon bonds with high stereoselectivity. nih.gov

Rearrangement Reactions: The Halogen Dance Phenomenon

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. nih.govwikipedia.org This phenomenon has been observed in various heterocyclic systems, including oxazoles, and represents a powerful tool for accessing isomers that are otherwise difficult to synthesize. nih.govmuni.czthieme-connect.com

For a bromo-oxazole derivative such as this compound, the halogen dance would typically involve the migration of the bromine atom. The generally accepted mechanism for the halogen dance in bromooxazoles begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a carbon atom adjacent to the bromine-bearing carbon. researchgate.netresearchgate.net In the case of a 5-bromooxazole, deprotonation occurs at the C4 position. researchgate.netresearchgate.net This is followed by a series of intermolecular halogen-metal exchange steps, ultimately leading to a thermodynamically more stable lithiated intermediate, which upon quenching, yields the isomerized bromooxazole. researchgate.netresearchgate.net

The driving force for this rearrangement is the formation of a more stable carbanion. nih.gov In the context of the oxazole ring, the acidity of the ring protons generally follows the order C2 > C5 > C4. However, the presence and nature of substituents can significantly influence the site of deprotonation and the subsequent rearrangement pathway. For this compound, the methyl group at the 4-position would influence the electronic and steric environment, potentially affecting the kinetics and thermodynamics of the halogen dance.

While the halogen dance has been documented for 5-bromooxazoles rearranging to 4-bromooxazoles, the specific behavior of this compound in this reaction is less reported. nih.govthieme-connect.com However, based on the established principles, a hypothetical halogen dance for this compound could be envisioned, potentially leading to the formation of 5-bromo-4-methyloxazole (B1529718) if the corresponding lithiated species at the C5 position is thermodynamically favored. The reaction conditions, particularly the choice of base and temperature, are crucial in controlling the outcome of the halogen dance. wikipedia.org

Computational and Experimental Mechanistic Elucidation of this compound Reactivity

The reactivity of this compound in various chemical transformations is underpinned by its electronic structure and the interplay of kinetic and thermodynamic factors. Both computational and experimental studies on oxazole derivatives provide valuable insights into the mechanistic pathways governing its reactions.

Computational Studies: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of heterocyclic compounds like oxazoles. whiterose.ac.ukirjweb.com DFT calculations can predict molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity. irjweb.com For oxazole derivatives, theoretical calculations help in assessing their structural and spectral properties. irjweb.com

In the context of the halogen dance phenomenon, DFT studies have been employed to model the reaction mechanism in related heterocyclic systems like thiophenes. whiterose.ac.uk These studies can elucidate the energetics of the deprotonation and halogen-metal exchange steps, identifying the rate-determining step and the most stable intermediates. whiterose.ac.uk Such computational models can predict the feasibility and likely outcome of a halogen dance reaction for a specific substrate like this compound by evaluating the relative stabilities of the possible lithiated intermediates.

Experimental Mechanistic Investigations: Experimental studies, particularly on the halogen dance of bromo- and iodooxazoles, have provided crucial mechanistic details. researchgate.netresearchgate.net These investigations often involve kinetic studies and the trapping of intermediates to elucidate the reaction pathway. For instance, studies on the LDA-mediated halogen dance of 5-bromooxazoles to 4-bromooxazoles have confirmed the proposed mechanism involving initial deprotonation at C4, followed by a cascade of halogen-metal exchange reactions. researchgate.netresearchgate.net

The mechanism of the halogen dance in iodooxazoles has also been compared to that of bromooxazoles, revealing that for iodo derivatives, a competing lithium-iodide exchange pathway can occur. researchgate.netresearchgate.net The slower rate of lithium-bromide exchange compared to deprotonation at the 4-position is what allows the halogen dance to be the predominant pathway for bromooxazoles. researchgate.net These experimental findings are critical for optimizing reaction conditions to achieve synthetically useful yields in these rearrangement reactions. researchgate.netresearchgate.net The insights gained from these studies on substituted bromooxazoles can be largely extrapolated to understand and predict the reactivity of this compound.

Computational and Spectroscopic Characterization in Research of 2 Bromo 4 Methyloxazole

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular properties and reaction dynamics. nih.gov Density Functional Theory (DFT) is a particularly powerful approach used to study molecules like 2-Bromo-4-methyloxazole. nih.govchemrxiv.org

Density Functional Theory (DFT) is a computational method used extensively to calculate the electronic structure of molecules. nih.govchemrxiv.org It provides a framework for understanding and predicting chemical reactivity. nih.govmdpi.com Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack. This is achieved by calculating reactivity descriptors such as Fukui functions, which indicate the change in electron density at a specific site when the total number of electrons is altered. mdpi.com For related bromo-oxazole derivatives, DFT studies have shown that the carbon atom bonded to the bromine (the C2 position) exhibits high electrophilicity, making it a favorable site for reactions like oxidative addition in cross-coupling catalysis.

Table 1: Key DFT-Derived Reactivity Descriptors

| Descriptor | Definition | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Helps in understanding the stability of the molecule. mdpi.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's ability to act as an electrophile. |

| Fukui Function | Indicates the propensity of a specific atomic site in a molecule to undergo nucleophilic or electrophilic attack. mdpi.com | Predicts that the C2 carbon is the most reactive site for nucleophilic attack. |

Beyond predicting static properties, computational chemistry is used to model entire reaction pathways, providing mechanistic insights that are difficult to obtain experimentally. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and likely outcome of a chemical reaction.

For heterocyclic compounds, computational studies can elucidate the energy differences between various potential transition states, explaining why one product is formed over another. acs.org In the case of this compound, theoretical models can be used to analyze pathways for common reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings). These calculations help optimize reaction conditions by modeling the effects of different solvents, catalysts, and nucleophiles, thereby guiding synthetic efforts.

Table 2: Application of Computational Analysis to Reaction Pathways

| Reaction Type | Computational Insight | Significance |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Calculation of activation energies for nucleophilic attack at the C2 position. | Confirms the favorability of this pathway and helps predict reaction rates. |

| Palladium-Catalyzed Cross-Coupling | Modeling of the oxidative addition, transmetalation, and reductive elimination steps. | Identifies the rate-limiting step and informs the choice of catalyst and ligands. |

| Regioselectivity | Comparison of transition state energies for reactions at different sites on the oxazole (B20620) ring. | Explains why reactions occur specifically at the C2 position. acs.org |

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to the characterization of chemical compounds, providing direct evidence of molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. cas.cz Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (–CH₃) would appear as a singlet, and the single proton on the oxazole ring (at the C5 position) would also appear as a singlet. The integration of these signals would confirm the ratio of these protons.

The ¹³C NMR spectrum would show four distinct signals, one for each of the unique carbon atoms in the molecule: the methyl carbon, and the three carbons of the oxazole ring (C2, C4, and C5). The chemical shifts of these carbons, particularly the C2 carbon directly attached to the bromine atom, are highly characteristic.

Table 3: Predicted NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.3 | Singlet | -CH₃ (Methyl group at C4) |

| ¹H | ~7.5-8.0 | Singlet | -CH (Oxazole ring proton at C5) |

| ¹³C | ~10-15 | n/a | -CH₃ |

| ¹³C | ~125-135 | n/a | C5 |

| ¹³C | ~135-145 | n/a | C2 (Carbon attached to Bromine) |

| ¹³C | ~145-155 | n/a | C4 (Carbon attached to Methyl group) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. beilstein-journals.org

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively). docbrown.infodocbrown.info Consequently, the molecular ion (M⁺) peak will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units. docbrown.info This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule or its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. beilstein-journals.org

Table 4: Expected Molecular Ion Peaks in the Mass Spectrum of this compound (C₄H₄BrNO)

| Isotopologue | Exact Mass (Da) | Designation | Expected Relative Intensity |

|---|---|---|---|

| C₄H₄⁷⁹BrNO | 160.94796 | [M]⁺ | ~100% |

| C₄H₄⁸¹BrNO | 162.94591 | [M+2]⁺ | ~97.3% |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching from the methyl group and the oxazole ring C-H bond. The vibrations of the oxazole ring itself, involving C=C and C=N stretching, would appear in the double bond region of the spectrum. The C-O-C stretching of the ether-like linkage within the ring would also be present.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic/Heteroaromatic C-H |

| 3000-2850 | C-H Stretch | Alkyl C-H (Methyl group) libretexts.org |

| 1680-1640 | C=C Stretch | Oxazole Ring libretexts.org |

| ~1550 | C=N Stretch | Oxazole Ring |

| 1320-1210 | C-O Stretch | Oxazole Ring (Ether linkage) libretexts.org |

Extensive Search Yields No Publicly Available Single Crystal X-ray Diffraction Data for this compound

An exhaustive search of scientific literature and crystallographic databases for single crystal X-ray diffraction studies on the compound this compound has found no specific published data. Therefore, a detailed analysis of its solid-state structure, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates, cannot be provided at this time.

While the search did not yield specific data for this compound, it is a common compound in chemical catalogs and is available from various suppliers. The absence of publicly available crystallographic data suggests that either the single crystal structure has not yet been determined, the data has not been published in a publicly accessible format, or the compound does not readily form crystals suitable for single crystal X-ray diffraction analysis.

Further research, potentially involving the synthesis and crystallization of this compound followed by a dedicated single crystal X-ray diffraction study, would be required to elucidate its solid-state structure. Such an investigation would provide valuable insights into the molecular geometry and intermolecular interactions of this compound.

Applications and Advanced Research Directions of 2 Bromo 4 Methyloxazole Derivatives

Utilization in Organic Synthesis as Versatile Building Blocks

The presence of a bromine atom at the 2-position of the oxazole (B20620) ring makes 2-bromo-4-methyloxazole a valuable intermediate in organic synthesis. This halogen atom serves as a key functional group for various coupling reactions, allowing for the facile introduction of molecular complexity.

Heterocyclic compounds are of immense interest due to their prevalence in medicinal chemistry and natural products. Bromo-substituted heterocycles like this compound are crucial starting materials for synthesizing more elaborate molecular structures. Aryl and heteroaryl bromides are considered valuable intermediates for creating these complex systems. mdpi.com The reactivity of the carbon-bromine bond allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions enable the formation of new carbon-carbon bonds, effectively "stitching" the oxazole core to other aromatic or heterocyclic rings. This methodology is fundamental for building libraries of diverse compounds for drug discovery and materials science. Research has shown that palladium-catalyzed coupling reactions of azoles can proceed via C-H/C-N cleavage, providing a pathway to arylated products. researchgate.net The oxazole framework itself is a stable and important structural core in many marketed drugs. mdpi.com

In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The oxazole ring is considered one such scaffold. mdpi.com Starting from this compound, chemists can develop highly functionalized molecular scaffolds. The bromo-group can be substituted or eliminated to introduce a wide array of functional groups at the 2-position. This allows for the systematic modification of the molecule's steric and electronic properties, which is a key strategy in tuning its biological activity. For instance, the synthesis of 2-thiobenzazole scaffolds, another privileged heterocyclic structure, highlights a strategy for creating diverse chemical libraries for high-throughput screening. rsc.org By applying similar principles, derivatives of this compound can be used to generate large collections of novel compounds, expanding the chemical space available for identifying new therapeutic leads.

Research in Medicinal Chemistry and Biological Activity Profiling

Derivatives originating from the this compound core have been investigated for a range of biological activities, demonstrating the therapeutic potential of this chemical class.

Microtubules, dynamic polymers of the protein tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Ligands that interfere with microtubule dynamics can halt cell proliferation and belong to a successful class of chemotherapeutic agents. nih.gov While research may not focus on this compound directly, the broader class of oxazole-containing compounds has been implicated in this area. The structural basis of how various complex molecules bind to tubulin has been a subject of intense study. nih.gov For example, rhizoxin (B1680598) F and maytansine (B1676224) are structurally distinct microtubule-destabilizing drugs that have been found to share a common pharmacophore and bind to a novel site on tubulin. nih.gov The investigation of such compounds reveals key interaction points with the protein, providing a blueprint for designing new inhibitors. nih.gov The development of derivatives from scaffolds like this compound allows for the synthesis of novel molecules that could potentially interact with tubulin binding sites, thereby acting as antimitotic agents.

The oxazole motif is a component of compounds explored for their potential in cancer therapy. mdpi.com Due to their structural diversity, oxazole derivatives are considered a suitable template for the development of new anticancer drugs. mdpi.comnih.gov Research has identified specific oxazole-containing molecules with promising activity. For example, a diaryl oxazole-based compound was reported as a potential agent for treating pancreatic cancer, while a 2-anilino-5-aryloxazole derivative was identified as a potent inhibitor of VEGFR2 kinase, a protein involved in tumor angiogenesis. mdpi.com Furthermore, studies on structurally related thiazole (B1198619) derivatives have shown significant anticancer efficacy. A library of 4-cyanophenyl substituted thiazol-2-ylhydrazones demonstrated potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with some compounds showing greater activity than the standard drug cisplatin. rsc.org These active compounds were found to induce cancer cell death through caspase-dependent apoptosis. rsc.org This body of research suggests that this compound is a valuable starting point for synthesizing novel derivatives with potential as selective anticancer therapeutic candidates.

| Compound Class | Cancer Cell Line | Example Activity (GI₅₀) | Mechanism of Action |

| 4-cyanophenyl-2-hydrazinylthiazoles | MCF-7 (Breast Cancer) | 1.0 ± 0.1 μM | Caspase-dependent apoptosis |

| 4-cyanophenyl-2-hydrazinylthiazoles | HCT-116 (Colorectal) | 1.1 ± 0.5 μM | Caspase-dependent apoptosis |

| Diaryl oxazoles | Pancreatic Cancer | Not specified | Not specified |

| 2-Anilino-5-aryloxazoles | Not specified | Good enzymatic and cellular activity | VEGFR2 kinase inhibition |

Data sourced from multiple studies on oxazole and thiazole derivatives. mdpi.comrsc.org

The rise of antimicrobial resistance has spurred the search for new classes of compounds to combat bacterial and fungal infections. wjbphs.com Heterocyclic compounds, including derivatives of thiazoles, triazoles, and oxadiazoles, have shown considerable promise in this area. wjbphs.comresearchgate.net For instance, newly synthesized thiazole derivatives have been screened for in vitro activity against various Gram-positive and Gram-negative bacteria, as well as several fungal species. researchgate.netresearchgate.net In one study, a derivative showed moderate antibacterial activity against Bacillus pumilus and Bacillus subtilis and moderate antifungal activity against Candida albicans. researchgate.net Other research has focused on 1,2,4-triazole (B32235) derivatives, which form the core of several clinically used antifungal drugs like fluconazole (B54011) and itraconazole. ujmm.org.ua Modifications, such as incorporating halogen-aromatic fragments, have been explored as a strategy to enhance antifungal activity and potentially reduce toxicity. wjpsronline.com The fungicidal potential of bromo-substituted quinazolines has also been evaluated, with one compound showing high antifungal activity against various plant pathogenic fungi. researchgate.net These findings underscore the potential of using this compound as a scaffold to develop new antimicrobial and antifungal agents.

| Derivative Class | Target Organism | Type of Activity |

| Thiazole derivatives | Bacillus pumilus, Bacillus subtilis | Moderate Antibacterial |

| Thiazole derivatives | Candida albicans | Moderate Antifungal |

| Carbazole derivatives | Staphylococcus aureus | Effective Inhibition (MIC: 32 µg/mL) |

| Carbazole derivatives | Aspergillus flavus, Candida albicans | Significant Growth Inhibition |

| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans | High Inhibition (MIC: 0.4 µg/mL) |

| Bromo-quinazoline derivative | Plant Pathogenic Fungi | High Antifungal (EC₅₀: 17.47-70.79 μg/mL) |

Data compiled from studies on various heterocyclic derivatives. researchgate.netresearchgate.netnih.govnih.gov

Research into Broader Pharmacological Potentials of Oxazole Derivatives

The oxazole scaffold is a prominent feature in numerous biologically active compounds, and derivatives of this compound are being investigated for a wide spectrum of pharmacological activities. The ability to readily substitute the bromo group allows for the introduction of various pharmacophores, leading to compounds with potential therapeutic applications.

Oxazole derivatives are recognized for their significant potential in medicinal chemistry due to their ability to interact with a wide range of enzymes and receptors. tandfonline.com Research has demonstrated that these compounds exhibit a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. d-nb.infonih.gov The versatility of the oxazole nucleus allows for structural modifications that can enhance potency and selectivity for specific biological targets. tandfonline.com

Anticancer Activity: A significant area of research is the development of oxazole-based anticancer agents. nih.govnih.govingentaconnect.com These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of crucial enzymes like protein kinases and DNA topoisomerase. nih.gov Some derivatives also induce apoptosis in cancer cells by targeting tubulin protein. nih.govresearchgate.net The structural diversity achievable from starting materials like this compound is key to developing novel anticancer drugs. nih.gov

Antimicrobial Activity: With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds in this field. iajps.comhumanjournals.com They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. d-nb.info The introduction of different functional groups onto the oxazole ring can lead to the development of next-generation antimicrobial drugs. wisdomlib.org

The following table summarizes some of the investigated pharmacological activities of various oxazole derivatives, highlighting the broad potential for compounds derived from this compound.

| Pharmacological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of STAT3, G-quadruplex, tubulin protein, DNA topoisomerase, protein kinases | nih.govresearchgate.net |

| Antimicrobial | Inhibition of bacterial and fungal growth | d-nb.infoiajps.com |

| Anti-inflammatory | Inhibition of COX-2 | nih.gov |

| Antidiabetic | Not specified | nih.gov |

Contributions to Material Science Research

The unique electronic and photophysical properties of the oxazole ring have led to the exploration of its derivatives in the field of material science. By incorporating the this compound core into larger molecular structures, researchers are developing novel materials with tailored conductive and optical properties.

Exploration in the Development of Conductive Materials

Research into conductive polymers often involves the synthesis of copolymers containing various aromatic and heteroaromatic units. aip.org The inclusion of five-membered heterocyclic rings, such as oxazoles, can influence the electronic properties of the resulting polymer. aip.org For instance, the synthesis of polyazomethines containing thiazole rings has been reported to yield p-type semiconducting materials. aip.org It is conceivable that the incorporation of oxazole moieties, derived from precursors like this compound, could similarly be used to tune the conductivity and other electronic characteristics of novel polymers. The development of such materials could have applications in areas like organic electronics and sensors.

Research into Luminescent and Optical Properties of Derived Materials

Oxazole derivatives have been the subject of significant research due to their inherent fluorescent and luminescent properties. nih.govresearchgate.netresearchgate.net The oxazole ring often serves as the core of fluorescent dyes and can be functionalized to modulate its photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.govresearchgate.net

Studies have shown that the introduction of different substituents on the oxazole ring can lead to a significant bathochromic (red) shift in the UV-visible absorption spectra. nih.gov Furthermore, the fluorescence emission of certain oxazole derivatives is highly sensitive to the polarity of the surrounding solvent, making them potential candidates for use as environmental sensors. nih.gov The synthesis of various π-conjugated oxazole dyes has led to materials that emit light across the visible spectrum, from blue to orange. researchgate.net The ability to fine-tune these properties through synthetic modifications of precursors like this compound opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and optical sensors. researchgate.netbohrium.com

The table below highlights key photophysical properties of some synthesized oxazole derivatives, demonstrating the potential for creating tailored optical materials.

| Oxazole Derivative Type | Key Photophysical Property | Potential Application | Reference |

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | High fluorescence quantum yield and lifetime, sensitive to solvent polarity | Fluorescent probes, sensors | nih.gov |

| π-conjugated 2,5-disubstituted aryloxazoles | Emission from visible to 700 nm, large Stokes shifts | Fluorescent dyes, bio-imaging | researchgate.net |

| Quinoline-substituted oxazoles | High electrophilicity and chemical stability | Optoelectronic applications | bohrium.com |

High-Throughput Synthesis and Chemical Library Generation

The demand for new drug candidates and functional materials has driven the development of high-throughput synthesis methods. This compound, with its reactive handle, is an ideal starting material for the construction of large and diverse chemical libraries of oxazole-containing compounds.

Solid-Phase Derivatization Strategies for Oxazole Scaffolds

Solid-phase synthesis offers a powerful platform for the efficient creation of compound libraries, as it simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. mdpi.org A key aspect of this strategy is the use of a linker to attach the initial molecule to a solid support. For the derivatization of oxazole scaffolds, traceless linkers are particularly advantageous as they are cleaved without leaving any residual atoms on the final product. mdpi.comacs.orgnih.gov

The synthesis of heterocyclic compounds on a solid phase often involves a step-by-step construction of the target molecule on a resin. cas.cz In the context of this compound, the oxazole core could be tethered to a solid support, and the bromine atom could then be subjected to a variety of coupling reactions to introduce diversity. Alternatively, the oxazole ring itself can be constructed on the solid support.

Parallel Synthesis Methodologies for Diversity-Oriented Libraries

Parallel synthesis is a technique used to rapidly generate a large number of individual compounds in a spatially separated manner, often in microtiter plates. nih.gov This methodology is central to diversity-oriented synthesis, which aims to create libraries of structurally diverse small molecules to explore a wide range of chemical space. nih.gov

The synthesis of oxazole-5-amide libraries has been achieved through a versatile route amenable to parallel synthesis. This approach often involves the use of protecting groups and one-pot reaction sequences to streamline the synthesis process. By employing a range of different building blocks in each reaction well, a large and diverse library of oxazole derivatives can be generated efficiently. These libraries are invaluable for screening for new drug leads and for identifying compounds with novel material properties.

The following table outlines the key features of high-throughput synthesis strategies for generating oxazole libraries.

| Synthesis Strategy | Key Features | Advantages | Reference |

| Solid-Phase Synthesis | Use of solid supports and linkers (e.g., traceless linkers) | Simplified purification, use of excess reagents | mdpi.orgnih.gov |

| Parallel Synthesis | Spatially separated synthesis of individual compounds | Rapid generation of large libraries, efficient exploration of chemical space | nih.gov |

| Diversity-Oriented Synthesis | Creation of structurally diverse small molecule libraries | Access to novel chemical scaffolds | nih.gov |

Conclusion and Future Research Perspectives for 2 Bromo 4 Methyloxazole

Synthesis of Key Research Advances in 2-Bromo-4-methyloxazole Chemistry

The synthesis of this compound, while not extensively detailed in readily available literature, can be approached through established methods for the bromination of oxazole (B20620) rings. A common strategy involves the direct electrophilic bromination of a suitable 4-methyloxazole (B41796) precursor. For instance, the synthesis of analogous compounds like 2-(p-Aminophenyl)-5-bromo-4-methyloxazole has been achieved through the direct bromination of the corresponding 2-(p-acetamidophenyl)-4-methyloxazole, followed by deacetylation researchgate.net. This suggests that a similar approach, utilizing a brominating agent such as N-bromosuccinimide (NBS), could be employed for the synthesis of this compound from 4-methyloxazole. The regioselectivity of this reaction is crucial, as bromination can potentially occur at other positions on the oxazole ring. However, theoretical and experimental studies on electrophilic aromatic bromination often show high selectivity based on the electronic properties of the substituents on the aromatic ring nih.gov.

The reactivity of this compound is largely dictated by the carbon-bromine bond at the C2 position. This position is known to be highly susceptible to nucleophilic substitution and is particularly well-suited for participation in various transition metal-catalyzed cross-coupling reactions. The bromine atom acts as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds researchgate.netignited.in.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for the functionalization of 2-bromooxazoles ignited.innih.gov. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, at the C2 position. The general mechanism for these reactions involves the oxidative addition of the 2-bromooxazole (B165757) to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst nih.gov. While specific examples detailing the use of this compound in such reactions are not prominently reported, the extensive literature on the reactivity of other 2-bromooxazoles provides a strong basis for its expected utility in these transformations.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 161.98 g/mol |

| CAS Number | 1060816-11-6 |

| Appearance | Not widely reported, likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Identification of Persistent Challenges and Knowledge Gaps

Despite the foundational understanding of oxazole chemistry, significant knowledge gaps persist specifically concerning this compound. A primary challenge is the lack of detailed, publicly available synthetic protocols and characterization data for this specific isomer. While general methods for oxazole synthesis and bromination exist, optimized conditions and purification procedures for this compound are not well-documented researchgate.net. This scarcity of information can hinder its accessibility and broader application in research.

Furthermore, there is a notable absence of comprehensive studies on the reactivity of this compound. While its participation in cross-coupling reactions can be inferred from the behavior of other 2-bromooxazoles, the specific reaction kinetics, substrate scope, and optimal catalytic systems for this particular compound remain unexplored. The influence of the C4-methyl group on the reactivity of the C2-bromo substituent is an area that warrants investigation.

Another significant knowledge gap is the lack of reported spectroscopic data. Detailed NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy data are essential for the unambiguous identification and characterization of the compound researchgate.netipb.ptresearchgate.netnih.gov. The absence of this information in standard databases and literature makes it challenging for researchers to confirm the synthesis and purity of this compound.

The table below outlines some of the key challenges and knowledge gaps in the chemistry of this compound.

| Challenge/Knowledge Gap | Description |

| Specific Synthesis Protocol | Lack of a detailed, optimized, and readily reproducible synthetic procedure. |

| Reactivity Studies | Limited to no specific data on its performance in various chemical transformations, particularly cross-coupling reactions. |

| Spectroscopic Data | Absence of comprehensive NMR, MS, and IR data for structural confirmation. |

| Physicochemical Properties | Limited information on physical properties such as melting point, boiling point, and stability. |

| Biological Activity Screening | No reported studies on its potential biological or pharmacological activities. |

Emerging Research Avenues and Future Directions in Halogenated Oxazole Chemistry

The field of halogenated oxazole chemistry is poised for significant advancements, with several emerging research avenues that are directly relevant to the future study of this compound. A key area of focus is the development of more efficient and sustainable synthetic methodologies. This includes the exploration of green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents and catalysts, to improve reaction efficiency and reduce environmental impact ignited.in.

The application of halogenated oxazoles as key intermediates in the synthesis of bioactive molecules and functional materials continues to be a major driver of research mdpi.comresearchgate.netresearchgate.net. Future work will likely involve the use of this compound and other halogenated oxazoles in the construction of complex molecular architectures with potential applications in drug discovery and materials science. The development of novel cross-coupling methodologies that allow for the introduction of a wider range of functional groups under milder conditions is also an active area of research nih.govrsc.org.

Furthermore, there is a growing interest in understanding the structure-property relationships of polysubstituted oxazoles. This includes investigating how the nature and position of substituents on the oxazole ring influence its electronic properties, reactivity, and biological activity. Computational studies, in conjunction with experimental work, will play a crucial role in guiding the rational design of new oxazole derivatives with desired functionalities nih.gov.

The exploration of novel applications for halogenated heterocycles is another promising future direction mdpi.comnih.govrsc.org. This could involve investigating the potential of compounds like this compound in areas such as organic electronics, sensor technology, and catalysis. As our understanding of the fundamental chemistry of these compounds grows, so too will the opportunities for their innovative application.

The table below summarizes the emerging research avenues in halogenated oxazole chemistry.

| Research Avenue | Focus Area | Potential Impact |

| Green Synthesis | Development of environmentally benign synthetic routes. | Reduced waste, lower energy consumption, and increased safety. |

| Novel Cross-Coupling Methods | Expansion of substrate scope and reaction efficiency. | Access to a wider range of complex oxazole derivatives. |

| Structure-Property Relationship Studies | Understanding the influence of substituents on chemical and physical properties. | Rational design of molecules with tailored functionalities. |

| Exploration of New Applications | Investigating use in materials science, catalysis, and other fields. | Discovery of new technologies and applications for halogenated oxazoles. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-methyloxazole, and how can purity be validated?

- Methodological Answer : The synthesis of brominated oxazoles often involves cyclization or halogenation reactions. For example, describes a reflux method using DMSO and ice-water quenching to isolate triazole derivatives, which can be adapted for oxazole synthesis. Post-synthesis, purity validation should include HPLC (with UV detection at 254 nm) and melting point analysis. Crystallization using ethanol-water mixtures (as in ) improves purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with bromine’s deshielding effect observable in downfield peaks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl (δ ~2.5 ppm) and oxazole protons (δ ~8.0–8.5 ppm). ¹³C NMR distinguishes the bromine-bearing carbon (δ ~100–110 ppm) due to its electronegativity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 162/164 for Br isotopes).

- IR Spectroscopy : Stretching frequencies for C-Br (~550–600 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) are diagnostic.

Cross-referencing with X-ray crystallography data ( ) ensures structural accuracy .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those in , model electron density and kinetic energy to predict sites of electrophilic/nucleophilic attack. For brominated heterocycles, the C-Br bond’s dissociation energy (~70 kcal/mol) and Fukui indices (local softness) guide predictions for Suzuki-Miyaura coupling. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : Steric hindrance from the methyl group directs nucleophiles (e.g., amines, thiols) to the less hindered C5 position. Electronic effects are modeled using Hammett σ constants: the methyl group’s +I effect stabilizes transition states at C2. Experimental validation involves competitive reactions monitored by LC-MS, with kinetic data analyzed via Eyring plots. ’s synthesis of bromo-nitrobenzaldoxime highlights analogous regiochemical control .

Q. What strategies resolve contradictions in crystallographic vs. computational bond length data for this compound?

- Methodological Answer : Discrepancies arise from crystal packing ( ) vs. gas-phase DFT models ( ). To resolve:

- Refine X-ray data using WinGX ( ) with anisotropic displacement parameters.

- Compare DFT geometries (including solvent effects via PCM) with experimental data.

- Apply Hirshfeld surface analysis to quantify intermolecular interactions distorting bond lengths .

Q. How can reaction conditions be optimized for palladium-catalyzed functionalization of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos Pd G3 in DMF/toluene.

- Base Optimization : Use K₂CO₃ (polar aprotic) or Cs₂CO₃ (weaker base) to minimize oxazole ring decomposition.

- Monitoring : Track reaction progress via ¹H NMR (disappearance of C-Br proton).

’s triazine coupling protocol provides a template for reflux conditions and stoichiometric control .

Q. What methodologies quantify the biological activity of this compound derivatives against enzyme targets?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes.

- Docking Studies : AutoDock Vina predicts binding poses, validated by IC₅₀ measurements.

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl) and correlate with activity using linear regression models. ’s biological evaluation framework for triazoles is adaptable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。